Oxocalanolide

Description

Contextual Significance within Natural Products Chemistry

Natural products chemistry serves as a foundational discipline in the discovery of novel bioactive molecules, providing a rich source of diverse chemical structures with significant therapeutic potential that have shaped modern medicine. wikipedia.orgwou.edu Compounds derived from living organisms often exhibit unique mechanisms of action that are challenging to replicate through synthetic means alone. wikipedia.orgwou.edu Within this domain, coumarins and their derivatives, particularly the pyranocoumarin (B1669404) subclass, have garnered considerable attention due to their wide-ranging pharmacological activities. nih.govresearchgate.net The calanolide (B8761490) family, a specific group of these pyranocoumarins, has attracted substantial academic interest, primarily owing to their potent biological properties, most notably their anti-HIV efficacy. nih.govresearchgate.net Oxocalanolides, as a distinct group within the calanolide class, are compounds that researchers actively investigate for their potential therapeutic applications, building upon the established bioactivity profiles of their parent structures. ontosight.aimdpi.com

Overview of Calanolide Class in Academic Investigations

The calanolides are chemically defined as tetracyclic 4-substituted dipyranocoumarins, characterized by complex fused ring systems. nih.govresearchgate.net These natural compounds are primarily isolated from plant species belonging to the Calophyllum genus, with occurrences also reported in the Clausena genus. nih.govresearchgate.netontosight.aiwikipedia.orgresearchgate.net Prominent members of this class include Calanolide A, Calanolide B (also known as Costatolide), and various oxocalanolides, such as (+)-12-Oxocalanolide A. mdpi.comwikipedia.org Academic research into the calanolide class has predominantly focused on their significant anti-HIV activity, where they function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.netwikipedia.orgnih.gov Beyond their antiviral capabilities, calanolides have also demonstrated promising anticancer, antimicrobial, and antiparasitic activities, making them subjects of extensive scientific inquiry, including detailed structure-activity relationship (SAR) studies and the synthesis of novel analogs. nih.govresearchgate.netmdpi.comontosight.aiwikipedia.orgresearchgate.net

Historical Perspective of Oxocalanolide in Chemical and Biological Studies

The scientific exploration of calanolides commenced in the early 1990s with the isolation of Calanolide A from the Calophyllum lanigerum tree in Malaysia. wikipedia.org This discovery represented a significant breakthrough, as Calanolide A was identified as the first natural product displaying potent anti-HIV-1 activity through the inhibition of reverse transcriptase. nih.govresearchgate.netwikipedia.orgnih.gov This seminal finding stimulated extensive research into the calanolide molecular scaffold and its related derivatives. ontosight.aimdpi.comnih.govacs.org Subsequently, oxocalanolides, such as (+)-12-Oxocalanolide A, were identified from various plant sources, including Calophyllum inophyllum and Calophyllum lanigerum, and became focal points of scientific investigation. ontosight.airesearchgate.net Research efforts concerning oxocalanolides have aimed at characterizing their specific biological profiles, often leveraging the established anti-HIV legacy of Calanolide A, while also exploring their individual potential in antiviral, anticancer, and other therapeutic domains, complemented by comprehensive structure-activity relationship analyses. ontosight.aimdpi.comnih.govacs.org The advancement of Calanolide A into clinical trials highlights the considerable therapeutic promise associated with this class of compounds. wikipedia.org

Data Table 1: Selected Calanolides and Their Reported Biological Activities

| Compound Name | Primary Source Genus | Key Reported Activities |

| Calanolide A | Calophyllum | Anti-HIV (NNRTI), Anticancer (antiproliferative), Anti-tuberculosis, Antimycobacterial |

| (+)-12-Oxocalanolide A | Calophyllum | Anti-HIV (NNRTI), Antioxidant, Anti-inflammatory, Antimicrobial, Antimycobacterial |

| Calanolide B | Calophyllum | Anti-HIV (NNRTI) |

| Calanolide E1 | Calophyllum | Antiparasitic (against Trypanosoma cruzi, Leishmania infantum) |

| Calanolide E2 | Calophyllum | Antiparasitic (against Trypanosoma cruzi, Leishmania infantum) |

Data Table 2: Natural Sources of Calanolides

| Plant Species | Part Used | Isolated Calanolides |

| Calophyllum lanigerum | Leaves, twigs, latex | Calanolide A, Calanolide B, (+)-12-Oxocalanolide A |

| Calophyllum brasiliense | Stem bark | Calanolide E1, Calanolide E2, Calanolide C, Calanolide D |

| Calophyllum inophyllum | Seed oil resin | Calanolide D, (+)-12-Oxocalanolide A |

| Calophyllum austroindicum | Stem wood, bark | Calanolide A, Calanolide D, (+)-12-Oxocalanolide A, Calanolide B, epi-Calanolide C |

| Clausena excavata | Calanolide A |

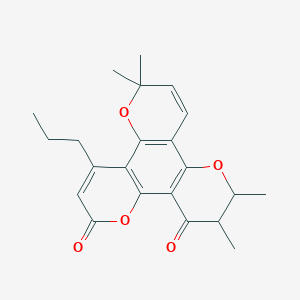

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVBDUZROQMWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111958 | |

| Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b′:5,6-b′′]tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-98-5 | |

| Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b′:5,6-b′′]tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b′:5,6-b′′]tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b':5,6-b'']tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Natural Product Isolation and Purification Methodologies

Methodological Advancements in Extraction of Oxocalanolide Precursors

The initial step in obtaining this compound and related calanolides involves efficient extraction from their natural sources, typically the leaves, bark, fruits, or latex of Calophyllum species googleapis.comtandfonline.com. Modern extraction methodologies focus on improving yield, reducing extraction time, minimizing solvent consumption, and preserving the integrity of thermolabile compounds.

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (CO2), has emerged as a powerful technique for extracting bioactive compounds from plant matrices researchgate.netscielo.br. Supercritical CO2 offers advantages such as tunable solvent strength by adjusting pressure and temperature, non-toxicity, non-flammability, and ease of removal, making it suitable for thermolabile compounds researchgate.netscielo.br. For compounds of intermediate polarity, like alkaloids and potentially calanolides, the use of cosolvents such as ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) with supercritical CO2 is often necessary to enhance extraction efficiency scielo.brnih.gov. Studies have shown that SFE can be a faster and more efficient alternative to conventional methods, with optimized conditions (e.g., specific temperatures, pressures, and cosolvent concentrations) yielding significant amounts of target compounds researchgate.netscielo.brnih.gov. For instance, SFE has been employed for extracting compounds from Calophyllum brasiliense researchgate.netresearchgate.net, a genus known to produce calanolides researchgate.netresearchgate.net.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) represent significant advancements in natural product extraction, offering faster processing times, reduced solvent usage, and improved extraction yields compared to traditional methods like maceration mdpi.commdpi.comresearchgate.netmdpi.comscialert.netnih.gov.

Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create cavitation bubbles within the solvent. The collapse of these bubbles generates localized high temperatures and pressures, leading to cell disruption and enhanced mass transfer of analytes into the solvent mdpi.comnih.gov. This technique has been shown to be effective for extracting various bioactive compounds, including phenolics and flavonoids, from plant materials mdpi.commdpi.comnih.gov. Research indicates that UAE can achieve higher yields in shorter extraction times, making it a more efficient and potentially greener alternative mdpi.comnih.govscientificelectronicarchives.org. For example, UAE has been applied to Calophyllum inophyllum for extracting bioactive compounds, yielding higher extract amounts compared to percolation methods mdpi.com.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to directly heat the solvent and the plant material, leading to rapid internal heating of cells and accelerated extraction mdpi.comresearchgate.netscialert.netmdpi.com. This rapid heating mechanism can lead to faster extraction kinetics, reduced solvent consumption, and better preservation of thermo-labile constituents mdpi.comresearchgate.netscialert.net. MAE has been successfully applied for extracting a wide range of plant secondary metabolites, including flavonoids and alkaloids researchgate.net. Optimization of parameters such as microwave power, irradiation time, solvent concentration, and solid-to-liquid ratio is critical for maximizing extraction efficiency and yield mdpi.com.

The methodologies discussed above—SFE, UAE, and MAE—align with the principles of green chemistry by aiming to reduce the environmental impact of extraction processes. These techniques often require less organic solvent, consume less energy, and operate at lower temperatures or shorter times compared to conventional methods like Soxhlet extraction or maceration researchgate.netmdpi.comresearchgate.netscialert.netnih.gov. The use of supercritical CO2 as a solvent in SFE is particularly notable for its environmental benignity researchgate.netscielo.br. Furthermore, research into calanolide (B8761490) isolation has also been approached with a "green chemistry viewpoint" researchgate.net. These methods collectively contribute to more sustainable and environmentally friendly natural product isolation.

Chromatographic and Non-Chromatographic Purification Strategies for Research-Scale Yields

Following extraction, complex mixtures containing this compound precursors and related calanolides require sophisticated purification techniques to isolate individual compounds to high purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the purification of natural products, including calanolides googleapis.commdpi.comgoogle.commdpi.comardena.comlabcompare.cominterchim.comthermofisher.com. Preparative HPLC utilizes larger columns and higher flow rates than analytical HPLC to process larger sample quantities, allowing for the collection of purified compounds ardena.comlabcompare.comthermofisher.com.

Methodology: Purification typically involves a bioassay-guided fractionation approach, where fractions are tested for biological activity to guide the isolation process googleapis.comnih.gov. Calanolides have been successfully isolated and purified using both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) HPLC columns googleapis.comgoogle.commdpi.com. Method development involves optimizing mobile phase composition, gradient elution, stationary phase selection, and detection methods to achieve optimal separation of target compounds from complex mixtures labcompare.cominterchim.com. UHPLC offers enhanced resolution and speed, enabling more efficient purification of closely related compounds mdpi.comthermofisher.com.

Applications: Preparative HPLC is crucial for obtaining research-scale yields of pure compounds, facilitating structure elucidation and further biological evaluation ardena.comlabcompare.com. It offers high selectivity and can yield compounds with very high purity in a single step interchim.com. The ability to scale up purification processes from analytical to preparative levels is a key advantage ardena.com. For example, calanolides have been purified using preparative HPLC on silica gel and C18 columns, with subsequent structure elucidation performed using extensive spectroscopic analyses googleapis.comnih.govgoogle.commdpi.com. 12-Oxocalanolide A has also been identified and purified using preparative HPLC researchgate.netpeerj.com.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support, offering distinct advantages for natural product purification aocs.orgufrj.bramericanlaboratory.comchromatographyonline.comwikipedia.org. This absence of a solid phase prevents irreversible adsorption of analytes, leading to high recovery rates and reduced sample loss americanlaboratory.comwikipedia.org.

Principle and Advantages: CCC separates compounds based on their differential partitioning between two immiscible liquid phases. The stationary phase is a liquid held within a column through centrifugal or gravitational forces, while the mobile phase is pumped through it ufrj.brwikipedia.org. This technique is particularly effective for separating complex mixtures, including those containing structurally similar compounds, which can be challenging for traditional solid-phase chromatography aocs.orgamericanlaboratory.com. CCC systems, such as High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), offer high sample capacity and low solvent consumption aocs.orgufrj.br.

Applications: CCC is widely recognized as a valuable tool for the isolation of natural products, including those from plant extracts aocs.orgchromatographyonline.com. Its ability to handle large sample loads and its versatility in solvent system selection make it suitable for both laboratory-scale and larger-scale purifications aocs.orgufrj.brchromatographyonline.com. CCC has been employed for the preliminary fractionation of crude plant material and for the purification of bioactive compounds, offering an orthogonal separation mechanism to HPLC americanlaboratory.comchromatographyonline.com. Its application can significantly improve purification efficiency and reduce the cost associated with column replacement, as seen with solid-phase methods americanlaboratory.com.

Compound List:

Calanolide A

Calanolide B

Calanolide C

Calanolide D

Calanolide E1

Calanolide E2

12-Acetoxycalanolide A

12-Methoxycalanolide A

12-Methoxycalanolide B

Pseudocalanolide C

Pseudocalanolide D

12-Oxocalanolide A

(+)-Calanolide A

(-)-Calanolide B

(+/-)-12-Oxocalanolide A

(+/-)-7,8-Dihydro-12-oxocalanolide A

(+/-)-Calanolide D

Epicalanolide C

Inophyllum P

Tamanolide P

Tamanolide D

Calophyllolide

Inophyllum C

Inophyllum D

Inophyllum E

Gut 70

Biosynthesis and Chemoenzymatic Synthesis of Oxocalanolides

Proposed Biosynthetic Pathways of Calanolide (B8761490) Scaffolds

While the complete biosynthetic pathway of calanolides remains partially uncharted, research has illuminated the foundational steps and key molecular precursors. nih.govresearchgate.net The current understanding suggests a complex series of enzymatic reactions that build the characteristic tetracyclic structure from a simple amino acid. nih.govwikipedia.org

The biosynthesis of the calanolide framework originates from the aromatic amino acid L-phenylalanine. nih.govwikipedia.org Through a series of enzymatic steps, L-phenylalanine is converted into the simple coumarin (B35378) umbelliferone (B1683723) (also known as 7-hydroxycoumarin), which serves as a crucial parent compound for a diverse array of coumarin derivatives, including the calanolides. nih.govresearchgate.net

From umbelliferone, the pathway is thought to diverge into at least two potential routes to form the key pyranocoumarin (B1669404) intermediate, dipetalolactone. nih.govresearchgate.netwikipedia.org

Route 1: Involves the conversion of umbelliferone to osthenol. nih.govresearchgate.net

Route 2: Proceeds through the formation of 5,7-dihydroxycoumarin. nih.govresearchgate.net

These initial steps establish the core coumarin structure that will be further elaborated into the complex calanolide scaffold.

| Precursor / Intermediate | Starting Material | Description |

| L-Phenylalanine | - | The primary amino acid precursor. nih.govwikipedia.org |

| trans-Cinnamic acid | L-Phenylalanine | An early intermediate in the phenylpropanoid pathway. nih.gov |

| p-Coumaric acid | trans-Cinnamic acid | A key hydroxylated derivative of cinnamic acid. nih.gov |

| Umbelliferone | p-Coumaric acid | The central simple coumarin scaffold. nih.govresearchgate.net |

| Osthenol | Umbelliferone | Intermediate in one of the proposed divergent pathways. nih.govresearchgate.net |

| 5,7-Dihydroxycoumarin | Umbelliferone | Intermediate in an alternative proposed pathway. nih.govresearchgate.net |

| Dipetalolactone | Osthenol or 5,7-Dihydroxycoumarin | A key pyranocoumarin formed before further elaboration. nih.govwikipedia.org |

The conversion of early precursors into the calanolide structure is mediated by a series of specific enzymatic transformations. While detailed knowledge of every enzyme involved is still in its infancy, key reaction types and intermediates have been proposed. nih.govresearchgate.net Cytochrome P450 monooxygenases are believed to play a significant role in several hydroxylation and rearrangement steps. nih.govresearchgate.netwikipedia.org

Following the formation of dipetalolactone, the molecule is converted into a 3-propyl-intermediate. nih.govwikipedia.org A critical step in the formation of the calanolide A, B, and C skeletons is a Wagner-Meerwein rearrangement of this intermediate, a complex carbocation-based reaction that establishes the tetracyclic core. nih.govwikipedia.orgresearchgate.net The final conversion to specific calanolides is thought to be catalyzed by P450 monooxygenase enzymes. nih.govwikipedia.org

| Enzyme Class (Proposed) | Reaction Type | Substrate → Product (Example) |

| Cinnamate 4-hydroxylase | Hydroxylation | trans-Cinnamic acid → p-Coumaric acid |

| 4-Coumaroyl 2′-hydroxylase | Hydroxylation | p-Coumaric acid → 2-hydroxy-p-coumaric acid |

| P450 Monooxygenases | Multiple (Hydroxylation, Rearrangement) | Umbelliferone → Osthenol / 5,7-dihydroxycoumarin |

| Non-P450 Enzymes | Various | General biosynthetic steps |

| P450 Monooxygenases | Rearrangement / Hydroxylation | 3-Propyl-intermediate → Calanolide scaffold |

Given the medicinal importance and often low natural abundance of calanolides, significant effort has been directed toward enhancing their production through genetic and metabolic engineering. researchgate.netfrontiersin.orgnih.gov One primary approach involves identifying and overexpressing the genes responsible for their biosynthesis.

A transcriptome sequencing study of Calophyllum brasiliense, a known producer of calanolides, led to the identification of several candidate genes potentially involved in the biosynthetic pathway. nih.gov These unigenes provide a valuable resource for further molecular studies aimed at elucidating and engineering the pathway. nih.govresearchgate.net By overexpressing key genes in the native plant or a heterologous host, it may be possible to increase the yield of calanolide precursors. frontiersin.orgmdpi.com

Additionally, plant tissue culture techniques offer a controlled environment for producing these compounds. nih.gov Callus cultures of C. brasiliense have been shown to produce calanolides, and their yield can be influenced by manipulating culture conditions and adding plant growth regulators. nih.govresearchgate.net Such metabolic engineering strategies hold promise for creating sustainable and scalable production platforms for calanolide scaffolds. researchgate.net

| Gene ID (Unigene) | Putative Function / Homology | Potential Role in Biosynthesis |

| UN36044 | Not specified in source | Candidate gene in calanolide biosynthesis nih.gov |

| UN28345 | Not specified in source | Candidate gene in calanolide biosynthesis nih.gov |

| UN34582 | Not specified in source | Candidate gene in calanolide biosynthesis nih.gov |

Chemoenzymatic Strategies for Stereoselective Synthesis of Oxocalanolides

Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of traditional organic chemistry to construct complex molecules. nih.gov This approach is particularly valuable for producing oxocalanolides with high stereoselectivity, a critical factor for biological activity. lookchem.comnih.gov

The defining feature of an oxocalanolide is the ketone group, such as the C-12 carbonyl in 12-oxocalanolide A. lookchem.com While chemical methods like Jones oxidation can achieve this transformation from the corresponding alcohol (e.g., (+)-calanolide A), these reagents are often harsh and environmentally taxing. lookchem.com Biocatalysis offers a green alternative for such specific oxyfunctionalization reactions. ucl.ac.uknih.gov

Enzymes such as oxidases or engineered cytochrome P450s could potentially be employed for the selective oxidation of the C-12 hydroxyl group on a calanolide scaffold. nih.gov This enzymatic approach would proceed under mild conditions and could offer high selectivity, avoiding unwanted side reactions on the complex molecule. nih.gov The use of biocatalysts for late-stage functionalization is a powerful strategy to streamline synthetic routes and generate molecular diversity. nih.gov

| Biocatalytic Reaction | Enzyme Class | Potential Application in this compound Synthesis | Advantage over Chemical Methods |

| Alcohol Oxidation | Alcohol Dehydrogenase / Oxidase | Conversion of calanolide A (C-12 alcohol) to 12-oxocalanolide A (C-12 ketone). | High selectivity, mild reaction conditions, environmentally benign. ucl.ac.uk |

| C-H Oxyfunctionalization | Cytochrome P450 Monooxygenase | Direct, selective oxidation of a C-H bond to a carbonyl group on a precursor. | Can functionalize unactivated C-H bonds, potentially shortening synthetic routes. nih.gov |

The biological activity of calanolides is highly dependent on their stereochemistry; for instance, only (+)-calanolide A shows potent anti-HIV activity, while its enantiomer, (-)-calanolide A, is inactive. lookchem.comnih.govscispace.com Chemical syntheses often produce racemic mixtures, requiring challenging chromatographic separation (e.g., chiral HPLC) to isolate the desired enantiomer. nih.govscispace.comnih.gov

Enzymatic kinetic resolution presents a powerful alternative for obtaining enantiomerically pure calanolides and their precursors. This technique uses enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the easy separation of the reacted and unreacted forms. mdpi.com For example, a lipase (B570770) could be used to selectively acylate the C-12 hydroxyl group of one enantiomer of a racemic calanolide precursor, leaving the desired enantiomer unmodified and easily separable. This approach avoids the need for expensive chiral chromatography and can provide high enantiomeric purity. mdpi.com

| Process | Enzyme Type (Example) | Mechanism | Outcome |

| Enzymatic Kinetic Resolution | Lipase | Selective acylation of one enantiomer in a racemic mixture of a calanolide alcohol precursor. | Separation of the acylated enantiomer from the unreacted, enantiopure alcohol. mdpi.com |

| Deracemization | Combination of an oxidase and a reductase | Oxidation of both enantiomers to a prochiral ketone (an this compound), followed by stereoselective reduction to a single desired enantiomer. | Theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. |

Chemical Synthesis of Oxocalanolide and Analogues

Total Synthesis Strategies for Oxocalanolide Scaffolds

The total synthesis of the tetracyclic framework of this compound, a close analogue of Calanolide (B8761490) A, presents significant challenges due to its multiple stereocenters and fused ring system. Synthetic chemists have devised various strategies to overcome these hurdles, focusing on efficiency and stereocontrol.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, revealing potential synthetic pathways. For the this compound scaffold, a common retrosynthetic approach begins by disconnecting the dihydropyran ring (Ring C).

A primary disconnection is often made at the C-O bond and the C-C bond that form the pyran ring. This simplifies the target to a chromenone core intermediate. This intermediate can be further deconstructed through several key reactions in reverse:

Friedel-Crafts Acylation: The bond between the chromenone core and the acyl side chain can be disconnected, leading back to a simpler phenolic precursor and an appropriate acylating agent.

Pechmann Condensation: The coumarin (B35378) ring system itself (Rings A and B) is often retrosynthetically cleaved via the Pechmann condensation reaction. This leads to a resorcinol (B1680541) derivative and a β-ketoester, which are common and accessible starting materials.

Claisen Rearrangement: Some strategies employ a Claisen rearrangement to form a key C-C bond, and this step can be reversed in the retrosynthetic analysis to simplify the structure.

This systematic deconstruction allows chemists to plan a forward synthesis starting from simple phenolic compounds like phloroglucinol (B13840) or resorcinol derivatives. acs.org

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies have been effectively utilized in the synthesis of calanolide-type scaffolds.

Divergent Synthesis: A divergent strategy is particularly useful for creating a library of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov This approach begins with a common intermediate that already contains the core scaffold. This intermediate is then subjected to a variety of different reactions to generate a range of structurally diverse analogues. For example, a common this compound precursor can be modified at various positions on the aromatic ring or the pyran ring to explore how these changes affect its biological activity. mdpi.com This strategy has been instrumental in developing analogues with modified C-rings, which simplifies the synthesis by reducing the number of chiral centers. mdpi.com

Stereo- and Enantioselective Methodologies in Total Synthesis

The Calanolide scaffold possesses multiple stereocenters, making stereocontrol a critical aspect of its total synthesis. The absolute stereochemistry is crucial for biological activity. Several methodologies have been developed to address this challenge. nih.gov

Chiral Pool Synthesis: One common approach is to start the synthesis from a naturally occurring chiral molecule (the chiral pool). This pre-existing stereochemistry is then carried through the synthetic sequence to establish the desired stereocenters in the final product.

Asymmetric Catalysis: More advanced strategies employ asymmetric catalysis to create the chiral centers with high enantioselectivity. nih.govresearchgate.net This involves using a small amount of a chiral catalyst to induce the formation of one enantiomer over the other. Examples include:

Asymmetric Hydrogenation: Chiral metal catalysts can be used to selectively reduce a double bond, setting a stereocenter.

Asymmetric Epoxidation: Reagents like those used in the Sharpless asymmetric epoxidation can create chiral epoxides, which are versatile intermediates for further transformations. nih.gov

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of complex molecules and has been applied to the formation of spirocyclic systems and other challenging motifs. rsc.orgscilit.com

These enantioselective methods are crucial for producing the specific stereoisomer of this compound that possesses the desired therapeutic properties, avoiding the need for difficult chiral separations of racemic mixtures. lookchem.com

Development of Novel Synthetic Methodologies

To improve the efficiency and elegance of this compound synthesis, researchers have focused on developing novel chemical reactions that can rapidly build molecular complexity. nih.gov

Cascade Reactions and Multicomponent Cyclizations

Multicomponent reactions, where three or more starting materials are combined in a single operation to form a complex product, also offer an efficient route to the core structure.

Transition Metal-Catalyzed Transformations for Calanolide Construction

Transition metal catalysis has revolutionized organic synthesis, and its application has been vital in the construction of complex molecules like the calanolides. researchgate.netmdpi.commdpi.com Metals such as palladium, copper, ruthenium, and rhodium are used to catalyze a wide array of transformations. nih.govdiva-portal.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming C-C bonds. mdpi.com In the synthesis of this compound analogues, a Suzuki coupling can be used to attach various aryl or heteroaryl groups to the chromenone core, allowing for the synthesis of a diverse library of compounds from a common precursor. mdpi.comresearchgate.net

Cyclization and Annulation Reactions: Transition metals can also catalyze key cyclization steps. For example, a palladium(II)-promoted oxidative cyclization has been used to construct tricyclic core structures. researchgate.net These reactions can form the pyran or chromene rings of the calanolide scaffold with high efficiency and selectivity.

The development of these advanced synthetic methodologies continues to make the synthesis of this compound and its analogues more practical, enabling further investigation into their therapeutic potential.

Organocatalysis and Photoredox Catalysis in this compound Synthesis

Modern synthetic strategies are increasingly reliant on catalytic methods that offer high efficiency, selectivity, and milder reaction conditions. Organocatalysis and photoredox catalysis have emerged as powerful tools in the synthesis of complex molecules, including the core structures of compounds like this compound.

Organocatalysis: The application of small organic molecules as catalysts has revolutionized asymmetric synthesis. In the context of this compound, with its key chromanone core, organocatalysis offers elegant solutions for the enantioselective construction of this critical structural motif. For instance, chiral amine catalysts have been successfully employed in tandem Michael addition/cycloketalization/hemiacetalization reactions to produce highly functionalized and enantiomerically enriched chromanones. researchgate.net These reactions, often proceeding through iminium ion intermediates, allow for the precise control of stereocenter formation. The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, can facilitate intramolecular conjugate additions, a key step in forming the chromanone ring system from acyclic precursors. nih.govbeilstein-journals.org

Photoredox Catalysis: Visible-light photoredox catalysis has provided access to novel bond-forming strategies under exceptionally mild conditions. This approach has been successfully applied to the synthesis of chroman-4-ones, the foundational scaffold of this compound. By employing photocatalysts like iridium or ruthenium complexes, radical cascade cyclizations of o-(allyloxy)arylaldehydes can be initiated to construct the chromanone ring. These reactions proceed through the generation of radical intermediates which then undergo cyclization, offering a powerful alternative to traditional methods. Furthermore, the combination of photoredox catalysis with other catalytic cycles, such as transition metal catalysis, opens up new avenues for the functionalization of the chromanone core.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is crucial for exploring their chemical space, understanding structure-activity relationships (SAR), and developing probes for mechanistic studies.

Systematic structural modifications of the this compound scaffold can provide valuable insights into its biological activity. A primary target for modification has been the dihydropyran ring (ring C). By altering the substituents on this ring, researchers can probe the steric and electronic requirements for biological activity. For example, replacing the methyl groups at the C10 and C11 positions with other alkyl groups or removing them altogether has been shown to significantly impact antiviral potency. nih.gov The synthesis of these analogues often involves the preparation of a common pyranocoumarin (B1669404) precursor, which can then be subjected to various synthetic transformations to introduce diversity at specific positions. Ring-opened analogues, where the C ring is replaced with other functionalities, have also been synthesized to explore a wider chemical space and potentially discover new bioactive compounds. nih.gov

| Analogue Type | Modification Strategy | Synthetic Approach | Reference |

| Ring C Modified | Alteration of C10/C11 substituents | Synthesis of a common pyranocoumarin intermediate followed by divergent functionalization. | nih.gov |

| Ring-Opened | Replacement of the dihydropyran ring | Reaction of a pyranocoumarin scaffold with various reagents to introduce new functionalities. | nih.gov |

The stereochemistry of this compound is critical for its biological activity. Therefore, the development of methods for the synthesis of both racemic and enantiopure analogues is essential. Racemic syntheses are often employed in the initial stages of drug discovery to quickly generate material for preliminary biological evaluation. The synthesis of racemic calanolide A, a closely related natural product, has been achieved and provides a blueprint for the synthesis of racemic this compound analogues.

The preparation of enantiopure analogues is a more formidable challenge. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is the preferred method. Organocatalytic methods, as discussed in section 4.2.3, are particularly well-suited for the enantioselective synthesis of the chromanone core. researchgate.net Additionally, enzymatic resolutions and the use of chiral starting materials are alternative strategies to access enantiomerically pure compounds.

To elucidate the mechanism of action of this compound, the synthesis of functionalized probes is indispensable. These probes are typically analogues that incorporate a reporter group, such as a fluorescent tag or a photoaffinity label, while retaining biological activity. The synthesis of such probes requires careful planning to identify positions on the this compound scaffold where a linker and reporter group can be attached without significantly perturbing the molecule's interaction with its biological target. The pyranocoumarin core often provides suitable handles for functionalization, such as hydroxyl or amino groups, which can be introduced synthetically. These functionalized derivatives can then be used in a variety of biochemical and cellular assays to identify binding partners and visualize the compound's localization within cells. While specific examples for this compound are not yet prevalent in the literature, the strategies employed for other natural product probes can be readily adapted. researchgate.net

Challenges and Innovations in this compound Synthesis

The synthesis of complex natural products like this compound is fraught with challenges, particularly in achieving precise control over stereochemistry.

A significant challenge in the synthesis of this compound and its analogues is the control of remote stereocenters. The relative and absolute stereochemistry of substituents on the dihydropyran ring, which are distant from the chromanone core, can be difficult to establish. Achieving the desired stereochemical outcome often requires the use of substrate-controlled reactions, where the existing stereocenters in the molecule direct the stereochemistry of newly formed centers. Alternatively, catalyst-controlled reactions, employing highly selective chiral catalysts, can be used to set remote stereocenters with high precision. The synthesis of complex natural products with multiple contiguous stereocenters often relies on the development of novel synthetic methodologies that can overcome these challenges. nih.govnih.gov

While this compound itself does not possess planar chirality, the synthesis of certain complex analogues or intermediates might involve structures with this feature. Planar chirality arises from the restricted rotation around a bond or within a macrocyclic ring. The stereoselective synthesis of molecules with planar chirality is a frontier in organic synthesis and often requires the use of specialized chiral catalysts or templates to control the orientation of substituents in three-dimensional space.

Overcoming Synthetic Bottlenecks and Low Stereoselectivity Issues

The calanolide scaffold contains multiple stereocenters. Establishing the correct relative and absolute configuration of these centers is a paramount challenge. Low stereoselectivity, where multiple stereoisomers are formed, necessitates difficult separation procedures and results in a lower yield of the desired product. Several strategies have been developed to address these issues in the synthesis of complex molecules. ethz.chnih.gov

Chiral Pool Synthesis : This approach utilizes naturally occurring, enantiomerically pure starting materials, such as amino acids or sugars, to introduce one or more of the required stereocenters. ethz.ch

Chiral Auxiliaries : An enantiopure molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed later in the synthesis. ethz.ch

Asymmetric Catalysis : A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is often the most efficient and industrially preferred method for controlling stereochemistry. mdpi.com

In the synthesis of the calanolide core, enantioselective approaches have been developed that establish the key stereocenters with high control. For instance, catalytic enantioselective methods have been used to construct the chroman core, a key structural component of calanolides. acs.org While the oxidation to form 12-oxocalanolide removes the stereocenter at the C-12 position, the stereochemistry of the remaining dihydropyran ring must be rigorously controlled during the synthesis of the precursor.

The table below outlines common synthetic challenges in the synthesis of calanolide-type structures and the strategies employed to overcome them.

Table 2: Strategies to Overcome Synthetic Challenges

| Synthetic Bottleneck/Challenge | Description | Potential Solution/Strategy |

|---|---|---|

| Low Stereoselectivity | Formation of multiple diastereomers or enantiomers during the construction of the chroman or dihydropyran rings. | Use of asymmetric catalysis (e.g., enantioselective Lewis acid catalysis) or chiral auxiliaries to guide stereocenter formation. ethz.chacs.org |

| Low Reaction Yield | Inefficient chemical transformations, such as the reported Jones oxidation to form this compound. lookchem.com | Development of alternative reagents and reaction conditions; optimization of catalyst systems. Exploring different synthetic disconnections to avoid problematic steps. |

| Purification Difficulties | The need for chromatographic separation of very similar compounds, such as enantiomers or diastereomers. | Design syntheses that produce single isomers, minimizing the need for chromatography. Promote crystallization for purification. nih.gov |

| Harsh Reagents | Use of toxic or environmentally hazardous reagents like stoichiometric heavy metals. | Employing modern catalytic methods that are more environmentally benign and operate under milder conditions. |

Overcoming these bottlenecks is essential for developing practical and efficient syntheses of this compound and its analogues, thereby facilitating further investigation into their chemical and biological properties.

Advanced Structural Characterization and Spectroscopic Analysis

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline compounds, including their absolute configuration. This is particularly important for chiral molecules like Oxocalanolide, where the spatial arrangement of atoms significantly influences biological activity. The method relies on the diffraction of X-rays by the electrons in a crystal. For determining absolute configuration, a phenomenon called anomalous dispersion is exploited, which causes slight differences in the scattering of X-rays by atoms depending on their position relative to the X-ray beam and the wavelength used researchgate.netmit.eduresearchgate.netnih.govchem-soc.si.

Traditionally, the presence of heavier atoms like sulfur or chlorine was necessary to generate a detectable anomalous signal mit.edu. However, advancements in X-ray sources, detectors, and analytical methods, such as the Hooft-Spek and Parsons quotient methods, now allow for the confident determination of absolute configuration even in molecules containing only lighter atoms, such as oxygen researchgate.netmit.edu. This is highly relevant for natural products like this compound, which often lack heavy atoms mit.edu.

The process involves obtaining high-quality single crystals of the compound. Diffraction data is collected, and the resulting intensities of the diffracted beams are analyzed. By comparing the intensities of Friedel pairs (reflections hkl and -h-k-l), which are normally identical in centrosymmetric crystals, a parameter known as the Flack parameter can be determined. A non-zero Flack parameter indicates the absolute configuration of the crystal researchgate.netnih.gov. The precision of this determination is influenced by crystal quality and the specific analytical protocols employed researchgate.netresearchgate.net.

While specific X-ray crystallographic data for this compound is not detailed in the provided search snippets, the general principles highlight its applicability for establishing the absolute stereochemistry of such compounds researchgate.netmit.eduresearchgate.netnih.govchem-soc.si.

Spectroscopic Techniques for Analyzing Interactions in Model Systems

Spectroscopic techniques are indispensable for understanding how this compound interacts with other molecules in various model systems. These methods probe the molecule's electronic and vibrational properties, which change upon interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for elucidating molecular structure and dynamics, and it is widely used to study molecular interactions nih.govresearchgate.netrsc.orgesrf.frutoronto.ca. By observing changes in chemical shifts, coupling constants, and relaxation times of specific nuclei (e.g., ¹H, ¹³C), researchers can infer binding events, conformational changes, and the nature of interactions, such as hydrogen bonding or hydrophobic contacts nih.govresearchgate.netesrf.frutoronto.ca. For instance, NMR can reveal how this compound might bind to biological targets by monitoring perturbations in its spectrum upon addition of a potential binding partner nih.govresearchgate.net. Studies on metal-saccharide interactions, for example, use ¹H and ¹³C NMR to analyze changes in anomeric equilibria and chemical shifts, providing insights into coordination chemistry researchgate.netrsc.org. While direct NMR interaction studies of this compound are not explicitly detailed in the provided snippets, the technique is a standard for such investigations nih.govresearchgate.netesrf.frutoronto.ca.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies are sensitive to the functional groups within a molecule and how they participate in interactions. Changes in peak positions, intensities, and shapes in IR and Raman spectra can indicate the formation or breaking of chemical bonds, hydrogen bonds, or other intermolecular forces frontiersin.orgchemrxiv.org. For example, shifts in carbonyl or N-H stretching frequencies can signal hydrogen bond formation, as observed in studies of salt formation between different molecules frontiersin.org. IR spectroscopy can also be used in conjunction with computational methods to analyze interaction patterns frontiersin.orgchemrxiv.org.

UV-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) Spectroscopy: UV-Vis spectroscopy can detect electronic transitions within molecules, and changes in absorption spectra can indicate interactions that alter the electronic environment. CD spectroscopy is particularly useful for chiral molecules, as it measures the differential absorption of left and right circularly polarized light. Changes in CD spectra upon interaction can reveal information about conformational changes or the formation of chiral complexes nih.gov. CD spectroscopy is also a complementary technique for confirming absolute configuration determined by X-ray crystallography nih.govchem-soc.si.

Mass Spectrometry (MS): While not detailed for interaction studies in the provided snippets, MS is a powerful tool for identifying and quantifying molecules and can be used in conjunction with other techniques to study complex formation.

These spectroscopic methods, often used in combination with computational modeling, provide a comprehensive understanding of this compound's structural features and its behavior in various chemical and biological contexts.

Compound List:

this compound

11-demethyl-12-oxo calanolide A

Nicotinamide (NIC)

Oxalic acid (OXA)

L-guluronate (GulA)

D-mannuronate (ManA)

D-glucuronate (GlcA)

D-galacturonate (GalA)

Nicotinamide–oxalic acid (NIC-OXA)

(+)-γ-decalactone

Mechanistic Biological Studies of Oxocalanolides in Vitro and Cellular Models

Analysis of Cellular Pathway Modulation

Modulation of Signal Transduction Cascades

Research has indicated that Oxocalanolides may influence cellular signaling pathways. Specifically, there is evidence suggesting that certain oxo-calanolide derivatives can modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) signal transduction cascades hku.hk. These pathways are fundamental to cellular communication, proliferation, differentiation, and survival, and their dysregulation is implicated in numerous diseases, including cancer. However, detailed mechanistic studies elucidating the precise molecular interactions and downstream effects of Oxocalanolides on these specific cascades in various cellular contexts are still developing.

In Vitro Efficacy and Selectivity Profiling in Cell Lines

The in vitro efficacy of Oxocalanolides has been predominantly investigated in the context of antiviral research, particularly against HIV-1. Their potential in other disease areas, such as cancer, is less characterized by specific in vitro data in the reviewed literature.

Oxocalanolides, particularly Calanolide (B8761490) A and its analogues like 12-Oxocalanolide A and 10-chloromethyl-11-demethyl-12-oxo-calanolide A (F18), are recognized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 hku.hkfrontiersin.orgnih.govsemanticscholar.orgresearchgate.netnih.govnih.govnih.govmdpi.com. These compounds have demonstrated significant activity against a broad spectrum of laboratory strains of HIV-1, including those with acquired resistance to other NNRTIs, such as strains harboring the Y181C mutation frontiersin.orgsemanticscholar.org. The reported half-maximal effective concentrations (EC50) for these compounds against HIV-1 typically range from nanomolar to low micromolar concentrations, indicating potent antiviral activity.

Resistance Mechanisms in Cellular Models

Development of Analogues to Overcome Resistance

The emergence of drug resistance is a significant challenge in the treatment of viral infections, including Human Immunodeficiency Virus type 1 (HIV-1). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a crucial class of antiretroviral drugs, but their efficacy can be compromised by mutations in the viral reverse transcriptase (RT) enzyme asm.org. Oxocalanolides, a class of pyranocoumarins, have demonstrated potent anti-HIV-1 activity, and research has focused on developing analogues to enhance this activity and overcome existing resistance mechanisms.

Understanding Resistance Mechanisms in Oxocalanolide Therapy

Resistance to NNRTIs typically arises from specific amino acid substitutions in the NNRTI-binding pocket of the HIV-1 RT enzyme. Common mutations associated with resistance to established NNRTIs include Y181C and K103N wikipedia.orgnih.gov. These mutations can alter the binding affinity of the drugs to the RT, thereby reducing their inhibitory capacity. Studies have shown that while natural compounds like (+)-calanolide A exhibit activity against certain resistant strains, the development of synthetic analogues is essential for broader efficacy and to address the evolving nature of viral resistance asm.orgwikipedia.orgnih.gov. For instance, (+)-calanolide A has shown activity against eAZT-resistant G-9106 and pyridinone-resistant A17 strains, as well as against mutations like K103N and Y181C wikipedia.orgnih.gov.

Synthetic Analogues Designed to Combat Resistance

To address the limitations of naturally occurring oxocalanolides and to improve their resistance profile, synthetic chemists have focused on modifying the core structure. A notable example is the development of 10-chloromethyl-11-demethyl-12-oxo-calanolide A, designated as F18 asm.orgconicet.gov.arfrontiersin.org. This analogue was synthesized starting from 12-oxocalanolide A and has demonstrated significantly enhanced antiviral potency conicet.gov.arfrontiersin.org.

F18 exhibits remarkable efficacy against wild-type HIV-1, with a low 50% effective concentration (EC50) of 7.4 nM asm.org. Crucially, F18 displays exceptional potency against HIV-1 strains carrying the Y181C mutation, a common cause of NNRTI resistance. Its EC50 against the Y181C mutant strain has been reported as low as 1.0 nM, a significant improvement compared to established NNRTIs like nevirapine (B1678648) and efavirenz (B1671121) asm.org. F18 has also shown potent activity against other NNRTI-resistant pseudoviruses asm.org.

Further research into F18 resistance has identified the L100I mutation as a primary contributor to resistance, suggesting that F18 may interact with the HIV-1 RT through distinct binding motifs compared to other NNRTIs asm.org. Structure-activity relationship (SAR) studies have been instrumental in guiding these modifications, with the planar ring system of related coumarin (B35378) derivatives also identified as important for activity against both wild-type and resistant HIV strains conicet.gov.ar.

The development of such analogues represents a strategy to create next-generation NNRTIs that can effectively target HIV-1, even in the presence of common resistance mutations, thereby offering new therapeutic options for patients.

Structure Activity Relationship Sar Investigations

Systematic Examination of Structural Determinants for Biological Activity

Systematic modifications of the oxocalanolide scaffold have been employed to elucidate the roles of specific structural elements in determining biological activity. These studies often involve synthesizing libraries of analogues and evaluating their efficacy against biological targets, such as HIV-1 reverse transcriptase capes.gov.bracs.orgnih.gov.

Influence of Stereochemistry on Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many compounds, including natural products like oxocalanolides nih.govijpsjournal.com. Studies on calanolide (B8761490) A and its derivatives have indicated that specific stereochemical configurations are essential for potent inhibitory activity. For instance, while (+)-calanolide A is a known inhibitor of HIV-1 RT, its racemic analogue, 11-demethyl-12-oxo calanolide A, showed comparably inhibitory activity and a better therapeutic index capes.gov.bracs.org. The evaluation of (+)-, (−)-, and (±)-12-oxocalanolide A further highlights the importance of stereochemistry, as different stereoisomers can exhibit varying levels of antiviral activity nih.govscispace.com. Research on other classes of compounds has also demonstrated that stereoselective uptake or binding can significantly influence efficacy nih.govijpsjournal.comresearchgate.net.

Role of Specific Functional Groups and Moieties (e.g., C-12 carbonyl, cyclopropyl (B3062369) group)

Specific functional groups and structural motifs within the this compound framework are critical for their biological activity. The presence of a carbonyl group at the C-12 position (12-oxo) is a recurring feature in active analogues capes.gov.bracs.orgnih.govnih.govscispace.comresearchgate.netontosight.ainewsama.com. Studies have shown that modifications at the C-10 position, such as the introduction of a bromomethyl group in 10-bromomethyl-11-demethyl-12-oxo calanolide A, can lead to significantly enhanced inhibitory potency and therapeutic index compared to the parent compound capes.gov.bracs.orgnih.gov. The cyclopropyl group, present in compounds like CIS-10,11-CYCLOPROPYL-12-OXO-CALANOLIDE A, is another structural feature whose specific arrangement (e.g., cis configuration) is important for activity ontosight.ailibretexts.orgwikipedia.org. Research on related coumarin (B35378) derivatives has also indicated that modifications to the coumarin nucleus, such as the introduction of specific substituents, can enhance antiviral activity researchgate.netresearchgate.netnih.gov. For example, methyl groups at C-10 and C-11 positions have been shown to be required for activity in some calanolide-related compounds, and hydrogen bond acceptors at C-12 are also considered important mdpi.com.

Computational Chemistry and Molecular Modeling in Oxocalanolide Research

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby providing a fundamental understanding of ligand-protein interactions nih.gov.

Prediction of Binding Modes and Affinities

Docking studies have been instrumental in understanding how Oxocalanolide analogues interact with biological targets, particularly in the context of antiviral research. For instance, studies have investigated calanolide (B8761490) A analogues, such as 10-chloromethyl-11-demethyl-12-oxo-calanolide A (F18), by docking them into the active site of HIV-1 reverse transcriptase (RT) nih.govscielo.br. These studies often employ software like AutoDock 4.2 and utilize crystal structures of the target protein nih.gov. Beyond HIV-1 RT, calanolides have also been explored as potential inhibitors of other targets, such as the SARS-CoV-2 main protease (3CLpro), using computational docking methods univ.kiev.ua. These investigations aim to predict binding modes and estimate binding affinities, guiding the selection of promising compounds for further experimental validation.

Current Research Challenges and Future Directions

Enhancing Synthetic Efficiency and Scalability for Academic Research

A significant challenge in the study of oxocalanolides, particularly for academic research, lies in the efficiency and scalability of their synthesis. While natural sources can provide initial quantities, isolation and purification can be arduous, and obtaining sufficient amounts for extensive preclinical and clinical studies is often problematic nih.gov. Furthermore, the complex multi-step synthesis of oxocalanolide analogs, while yielding valuable structure-activity relationship (SAR) data acs.org, can be time-consuming and resource-intensive for academic laboratories. Academic research often relies on intuition-based optimization, contrasting with the more systematic, data-driven approaches prevalent in industrial settings whiterose.ac.uknih.gov.

Future Directions:

Catalytic and Biocatalytic Approaches: Exploring the use of advanced catalytic systems, including organocatalysis and biocatalysis, could offer greener and more efficient methods for constructing the complex this compound scaffold.

Flow Chemistry: Implementing continuous flow chemistry techniques may enhance reaction control, safety, and scalability, facilitating easier transition from laboratory-scale synthesis to larger production.

Discovery of Novel Biological Activities Beyond Established Paradigms

While oxocalanolides are recognized for their anti-HIV, anticancer, antimicrobial, and anti-inflammatory properties ontosight.ainih.govmdpi.comuii.ac.idresearchgate.netresearchgate.net, a key research challenge is to move beyond these established areas and uncover novel biological activities. This involves exploring their potential in therapeutic areas that have not yet been thoroughly investigated.

Research Findings and Future Directions: Current research has identified potent activities against specific targets, such as HIV-1 reverse transcriptase conicet.gov.armdpi.comnih.govacs.org. For instance, 10-bromomethyl-11-demethyl-12-oxo-calanolide A has demonstrated potent inhibitory activity against HIV-1 with an EC50 of 2.85 nM and a high therapeutic index acs.org. Similarly, 11-demethyl-12-oxo calanolide (B8761490) A exhibits comparable inhibitory activity against HIV-1 with a better therapeutic index than its parent compound mdpi.commdpi.comacs.org.

| Compound Name | Target/Activity | Potency (EC50/IC50) | Therapeutic Index (TI) | Reference |

| 10-bromomethyl-11-demethyl-12-oxo calanolide A | HIV-1 Reverse Transcriptase | 2.85 nM | > 10,526 | acs.org |

| 11-demethyl-12-oxo calanolide A | HIV-1 Reverse Transcriptase | 0.11 µM | 818 | mdpi.comacs.org |

| 10-chloromethyl-11-demethyl-12-oxo-calanolide A | HIV-1 Reverse Transcriptase | 7.4 nM | 1417 | conicet.gov.armdpi.com |

| (+)-Calanolide A | HIV-1 Reverse Transcriptase | 290 mol ratio/32 pmol TPA | N/A | nih.govmdpi.com |

| (+)-Calanolide A | Mycobacterium tuberculosis | MIC: 8-16 µg/mL | N/A | researchgate.net |

| Calanolide E | Antimicrobial | Not bactericidal | N/A | mdpi.com |

| Crude ethanolic extract of C. inophyllum leaves | MCF-7 breast cancer cell line | IC50 120 µg/mL | N/A | mdpi.com |

High-Throughput Screening (HTS): Implementing HTS against a broader range of biological targets, including those associated with neurodegenerative diseases, metabolic disorders, or neglected tropical diseases, could reveal unforeseen therapeutic potentials.

Mechanism of Action Studies: Deeper investigations into the molecular mechanisms underlying known activities might unveil novel cellular pathways or targets that can be modulated by oxocalanolides.

Combination Therapies: Exploring synergistic effects when oxocalanolides are combined with existing therapeutic agents could lead to improved efficacy or overcome resistance mechanisms.

Development of Advanced Analytical Tools for Complex Biological Matrices (In Vitro)

The accurate detection and quantification of oxocalanolides and their potential metabolites within complex in vitro biological matrices (e.g., cell lysates, culture media) present a significant analytical challenge. These challenges are common in the bioanalysis of many complex molecules, including oligonucleotides, where issues such as non-specific binding, instability, low analyte recovery, poor chromatographic retention, and matrix effects can compromise assay sensitivity and specificity nih.govwuxiapptec.comeuropeanpharmaceuticalreview.comoxfordglobal.com.

Q & A

Q. How should researchers design experiments to isolate Oxocalanolide from natural sources while ensuring reproducibility?

- Methodological Answer : Begin with solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning. Use column chromatography (silica gel or Sephadex) for fractionation, guided by TLC/HPLC monitoring. Validate reproducibility by documenting solvent ratios, temperature, and pressure conditions. Include NMR and mass spectrometry (MS) for structural confirmation .

- Data Table :

| Extraction Solvent | Yield (%) | Purity (HPLC) | Key Spectral Peaks (NMR/MS) |

|---|---|---|---|

| Ethanol | 1.2 | 95% | δ 5.8 (s, H-15), m/z 456 |

| Methanol | 1.5 | 93% | δ 5.7 (s, H-15), m/z 456 |

Q. What analytical methods are critical for determining the purity and structural identity of synthesized this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile-water gradient) for purity assessment (>98% threshold) with NMR (¹H/¹³C, 2D-COSY/HSQC) for stereochemical confirmation. Use high-resolution MS (HRMS) to validate molecular formula (e.g., C₃₀H₄₀O₇). Cross-reference spectral data with published libraries .

Q. Which in vitro assays are appropriate for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, apoptosis induction) over broad cytotoxicity screens. Use dose-response curves (IC₅₀ calculations) with positive/negative controls. Validate results across ≥3 cell lines (e.g., HeLa, MCF-7) to rule out cell-type bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables such as:

- Source variability : Natural vs. synthetic this compound (purity differences).

- Assay conditions : ATP concentrations in kinase assays, incubation times.

- Statistical rigor : Power analysis to assess underpowered studies .

- Data Table :

| Study | IC₅₀ (μM) | Cell Line | Assay Duration (h) | ATP (mM) |

|---|---|---|---|---|

| A | 2.1 | HeLa | 24 | 1.0 |

| B | 5.8 | MCF-7 | 48 | 2.5 |

Q. What strategies optimize this compound’s bioavailability for in vivo pharmacological studies?

- Methodological Answer :

- Formulation : Use nano-encapsulation (liposomes or PLGA nanoparticles) to enhance solubility.

- Pharmacokinetics (PK) : Monitor plasma half-life via LC-MS/MS after IV/oral administration. Adjust dosing regimens based on AUC₀–24h data.

- Ethical compliance : Adhere to IACUC protocols for animal models, ensuring sample sizes are statistically justified .

Q. How should researchers assess this compound’s synergistic effects with other therapeutic compounds?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method:

- Experimental design : Fixed-ratio drug combinations (e.g., 1:1, 1:2) in dose matrices.

- Data interpretation : CI < 1 indicates synergy; validate with isobolograms.

- Mechanistic follow-up : Use RNA-seq to identify pathway crosstalk (e.g., MAPK/ERK modulation) .

Methodological Guidelines for Data Presentation

- Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, self-explanatory titles) .

- Reproducibility : Include raw data in supplementary materials (e.g., HPLC chromatograms, NMR spectra) .

- Contradiction analysis : Use funnel plots or sensitivity analysis in meta-studies to address publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.